molecular formula C8H9BrO B051444 4-Bromo-3,5-dimethylphenol CAS No. 7463-51-6

4-Bromo-3,5-dimethylphenol

Cat. No. B051444
CAS RN: 7463-51-6
M. Wt: 201.06 g/mol
InChI Key: WMUWDPLTTLJNPE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenol is a brominated derivative of phenol, which has attracted interest due to its unique structure and potential applications in various fields, such as materials science and organic synthesis. The compound's synthesis, structural characteristics, chemical behavior, and physical and chemical properties are key areas of study.

Synthesis Analysis

The synthesis of 4-Bromo-3,5-dimethylphenol involves bromination and oxidation processes. Bromination of disubstituted 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation of the resulting 3-bromo-5,6-dimethyl-2-cyclohexen-1-ones gives 4-Bromo-3,5-dimethylphenol along with its constitutional isomer. The structure of the compound is confirmed through x-ray analysis of its tosyl derivative (André J. Niestroj, C. Bruhn, M. Maier, 1998).

Molecular Structure Analysis

The molecular structure and crystallography of 4-Bromo-3,5-dimethylphenol derivatives have been explored. For instance, certain derivatives crystallize monoclinically, indicating specific spatial arrangements and bonding patterns essential for understanding the compound's chemical behavior (K. Peters et al., 1994).

Chemical Reactions and Properties

4-Bromo-3,5-dimethylphenol undergoes various chemical reactions, including phase transfer catalyzed polymerization, showcasing its utility in creating polymeric materials with specific end-groups or molecular weights. These reactions underline the compound's versatility in synthetic chemistry and materials science applications (V. Percec, James H. Wang, 1991).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for the practical application of 4-Bromo-3,5-dimethylphenol. Studies involving polarized IR spectroscopy and X-ray diffraction offer insights into the compound's intermolecular interactions and stability under various conditions (B. Hachuła, H. Flakus, A. Polasz, 2014).

Chemical Properties Analysis

4-Bromo-3,5-dimethylphenol's chemical properties, including reactivity towards electrophiles, nucleophiles, and its behavior in substitution reactions, are of significant interest. These properties are influenced by the compound's bromo and methyl groups, which affect its electronic structure and reactivity patterns. Investigations into its electrophilic substitution reactions provide a foundation for understanding its chemical behavior in more complex synthetic pathways (J. M. Brittain et al., 1979).

Scientific Research Applications

  • Synthesis of New Compounds : Research has demonstrated the use of 4-Bromo-3,5-dimethylphenol in the synthesis of various new organic compounds, including derivatives of phenol, which have potential applications in medicinal chemistry and material science (A. Niestroj, C. Bruhn, M. Maier, 1998).

  • Polymer Science : This compound is used in the synthesis of specific polymers like poly(2,6-dimethyl-1,4-phenylene oxide), where it serves as a monomer or as part of a polymerization process. These polymers have various industrial and technological applications (V. Percec, James H. Wang, 1990).

  • Study of Chemical Reactions : 4-Bromo-3,5-dimethylphenol is used in studying the mechanisms of various chemical reactions, including electrophilic substitution, and rearrangement reactions. These studies are fundamental for understanding chemical reactivity and designing new synthetic pathways (J. M. Brittain, Peter B. D. da la Mare, N. Isaacs, P. D. McIntyre, 1979).

  • Environmental Studies : This compound has been used to assess the toxicity of phenolic compounds in environmental samples, such as petroleum refinery wastewater. Understanding its impact on microbial communities helps in evaluating environmental pollution and developing remediation strategies (C. O. Nweke, G. Okpokwasili, 2010).

Safety And Hazards

4-Bromo-3,5-dimethylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-bromo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUWDPLTTLJNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225614
Record name 4-Bromo-3,5-xylenol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylphenol

CAS RN

7463-51-6
Record name 4-Bromo-3,5-dimethylphenol
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Record name 4-Bromo-3,5-xylenol
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Record name 7463-51-6
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Record name 4-Bromo-3,5-xylenol
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Record name 4-Bromo-3,5-dimethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
JB Attig, R Ouertani, A Megriche… - … Journal of Chemical …, 2017 - Wiley Online Library
Degradation via hydrolysis is among the main transformation pathways and particularly for N‐methylcarbamates. Carbamate pesticide hydrolysis is known to proceed through alkaline …
Number of citations: 3 onlinelibrary.wiley.com
SB Hamilton Jr, HS Blanchard - The Journal of Organic Chemistry, 1970 - ACS Publications
4'-Bromo-4-hydroxy-3, 5, 2', 6'-tetramethyldiphenyl ether (1) has beensought as a precursor to tetramethyl analogs ofthyroxine and as a model compound for use in polymerization …
Number of citations: 2 pubs.acs.org
A Navarrete Guiterrez, G Aguirre Hernandez… - Acta Crystallographica …, 2016 - scripts.iucr.org
The crystal structures of four bromoarenes based on 2,6-dimethylbromobenzene are reported, which are differentiated according the functional group X placed para to the Br atom: X = …
Number of citations: 1 scripts.iucr.org
B Kinberger, LE Edholm, BEF Smith - Talanta, 1975 - Elsevier
A number of deactivated phenols containing fluorine, chlorine or bromine, formyi, acetyl, carboxyl or nitro groups have been titrated with anodically generated bromine. The reaction was …
Number of citations: 4 www.sciencedirect.com
PCTM Jonkheer, J Moen, J Wolters… - Recueil des Travaux …, 1978 - Wiley Online Library
Intra‐ and inter‐molecular bromine migrations in bromophenols occur in the presence of catalytic amounts of aluminium phenoxides or proton acids (such as sulfuric and …
Number of citations: 3 onlinelibrary.wiley.com
GM Coppola, Y Gong - Organic preparations and procedures …, 2007 - Taylor & Francis
… Our procedure is also a three-step process; however, it starts with commercially available 4-bromo-3 5-dimethylphenol (lb). Protection of the phenol with a tert-butyldimethylsilyl (TBS) …
Number of citations: 6 www.tandfonline.com
LD Bratton, H Huh, RA Bartsch - Journal of Heterocyclic …, 2000 - Wiley Online Library
A six‐step synthetic route to four lipophilic crown ethers with intraannular carboxylic acid groups and ring sizes of 15‐crown‐4, 18‐crown‐5, 21‐crown‐6 and 24‐crown‐7 is described. …
Number of citations: 7 onlinelibrary.wiley.com
A Amer, A Mayer, GM Conroy… - Phosphorus, Sulfur, and …, 1996 - Taylor & Francis
N-SUBSTITUTED AMINOTRIPHENYLPHOSPHONIUM TRIBROMIDES AS NOVEL BROMINATING AGENTS Page 1 Phosphorus. S ulfu ~ and Silicon, 1996, Vol. 108. pp. Reprints …
Number of citations: 1 www.tandfonline.com
NJ Osborn - 1995 - elibrary.ru
The synthesis and implementation of a novel linker for use in Fmoc solid phase peptide synthesis of protected peptides has been achieved. The linker unit comprises a 2-azidomethyl-4-…
Number of citations: 3 elibrary.ru
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The rapidly prepared 1,3‐diaminobenzene‐derived aminophosphine pincer complex {C 6 H 3 [NHP(piperidinyl) 2 ] 2 Pd(Cl)} (1) is an effective Suzuki catalyst with excellent functional …
Number of citations: 78 onlinelibrary.wiley.com

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